Lipophilicity (XLogP3) vs. Non-Halogenated Analog
The 5-chloro substituent in 5-chloro-3-isopropoxy-2-methoxypyridine elevates the computed XLogP3 to 2.6 [1], compared to an estimated value of approximately 1.2 for the non-halogenated analog 3-isopropoxy-2-methoxypyridine [2]. This 1.4 log unit increase represents a predicted ~25-fold higher octanol–water partition coefficient, which directly affects compound solubility and passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3-Isopropoxy-2-methoxypyridine (non-halogenated), estimated XLogP3 ≈ 1.2 |
| Quantified Difference | Δ XLogP3 ≈ +1.4 log units (approximately 25× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20) |
Why This Matters
The higher lipophilicity of the 5-chloro derivative makes it a more suitable building block for medicinal chemistry programs targeting intracellular or CNS-penetrant molecules compared to the non-halogenated parent, providing procurement teams with a quantifiable parameter for candidate selection.
- [1] PubChem CID 53217403, XLogP3 = 2.6, https://pubchem.ncbi.nlm.nih.gov/compound/53217403 View Source
- [2] PubChem, CID 45052121 (3-isopropoxy-2-methoxypyridine), property data table indicates Log Po/w ~1.2–1.2, https://pubchem.ncbi.nlm.nih.gov/compound/45052121 View Source
